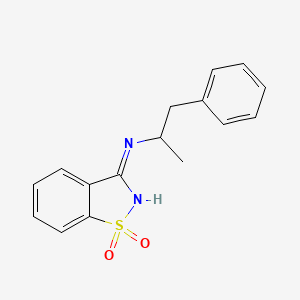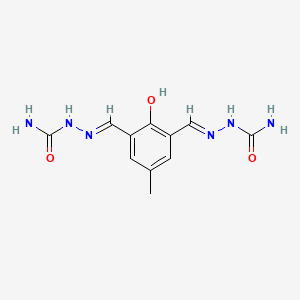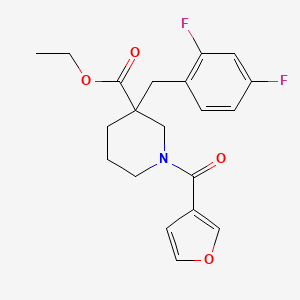
5-(4-iodobenzylidene)-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-iodobenzylidene)-1,3-thiazolidine-2,4-dione, also known as IBD, is a thiazolidinedione derivative that has been widely studied for its potential therapeutic applications. IBD has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic effects.
Mécanisme D'action
The mechanism of action of 5-(4-iodobenzylidene)-1,3-thiazolidine-2,4-dione is not fully understood. However, it has been shown to inhibit the activity of NF-κB, a key regulator of inflammation and cancer. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, immune response, and cell survival. Inhibition of NF-κB activity by 5-(4-iodobenzylidene)-1,3-thiazolidine-2,4-dione leads to decreased expression of pro-inflammatory cytokines and increased apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-(4-iodobenzylidene)-1,3-thiazolidine-2,4-dione has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of NF-κB, leading to decreased expression of pro-inflammatory cytokines. In addition, 5-(4-iodobenzylidene)-1,3-thiazolidine-2,4-dione has been shown to induce apoptosis in cancer cells and to inhibit tumor growth in animal models. 5-(4-iodobenzylidene)-1,3-thiazolidine-2,4-dione has also been shown to improve insulin sensitivity and to reduce blood glucose levels in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
5-(4-iodobenzylidene)-1,3-thiazolidine-2,4-dione has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. In addition, it exhibits a range of biological activities, making it a useful tool for studying inflammation, cancer, and diabetes. However, there are also limitations to using 5-(4-iodobenzylidene)-1,3-thiazolidine-2,4-dione in lab experiments. It is relatively unstable and can degrade over time, which can affect the results of experiments. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 5-(4-iodobenzylidene)-1,3-thiazolidine-2,4-dione. One area of research is to further elucidate its mechanism of action. Understanding how 5-(4-iodobenzylidene)-1,3-thiazolidine-2,4-dione inhibits NF-κB activity could lead to the development of more effective anti-inflammatory and anti-cancer therapies. Another area of research is to explore the potential of 5-(4-iodobenzylidene)-1,3-thiazolidine-2,4-dione as a treatment for diabetes. It has been shown to improve insulin sensitivity and to reduce blood glucose levels in animal models, but more research is needed to determine its efficacy and safety in humans. Finally, 5-(4-iodobenzylidene)-1,3-thiazolidine-2,4-dione could be used as a starting point for the development of new thiazolidinedione derivatives with improved properties and biological activities.
Méthodes De Synthèse
The synthesis of 5-(4-iodobenzylidene)-1,3-thiazolidine-2,4-dione involves the reaction of 4-iodobenzaldehyde with thiazolidine-2,4-dione in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation reaction to form 5-(4-iodobenzylidene)-1,3-thiazolidine-2,4-dione. The yield of 5-(4-iodobenzylidene)-1,3-thiazolidine-2,4-dione can be improved by optimizing the reaction conditions, such as the reaction temperature, solvent, and catalyst.
Applications De Recherche Scientifique
5-(4-iodobenzylidene)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-diabetic effects. In particular, 5-(4-iodobenzylidene)-1,3-thiazolidine-2,4-dione has been shown to inhibit the activity of NF-κB, a key regulator of inflammation and cancer. 5-(4-iodobenzylidene)-1,3-thiazolidine-2,4-dione has also been shown to induce apoptosis in cancer cells and to inhibit tumor growth in animal models. In addition, 5-(4-iodobenzylidene)-1,3-thiazolidine-2,4-dione has been shown to improve insulin sensitivity and to reduce blood glucose levels in animal models of diabetes.
Propriétés
IUPAC Name |
(5E)-5-[(4-iodophenyl)methylidene]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6INO2S/c11-7-3-1-6(2-4-7)5-8-9(13)12-10(14)15-8/h1-5H,(H,12,13,14)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEOCLGLXFYSZRK-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=O)S2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/2\C(=O)NC(=O)S2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6INO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[(4-iodophenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B5974911.png)

![7-(2,2-dimethylpropyl)-2-(1H-pyrazol-1-ylacetyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5974919.png)
![2-{1-(2,2-dimethylpropyl)-4-[3-(methylthio)benzyl]-2-piperazinyl}ethanol](/img/structure/B5974921.png)
![1-(3-{3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)-2-piperidinone](/img/structure/B5974936.png)

![4-hydroxy-3-[7-(3-iodophenyl)-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl]-6-methyl-2H-pyran-2-one](/img/structure/B5974947.png)
![2-(4-methyl-1,2,5-oxadiazol-3-yl)-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]acetamide](/img/structure/B5974966.png)

![N-[(5-methyl-2-furyl)methyl]-3-(1-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-piperidinyl)propanamide](/img/structure/B5974981.png)
![2-chloro-N-{4-[(ethylamino)carbonyl]phenyl}benzamide](/img/structure/B5974992.png)
![2-{1-(4-methoxy-2,3-dimethylbenzyl)-4-[(2-methyl-1,3-thiazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B5975004.png)
![N-methyl-4-[(4-oxo-4,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-7(3H)-yl)sulfonyl]thiophene-2-carboxamide](/img/structure/B5975021.png)